2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide Atenolol EP Impurity F is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Brand Name: Vulcanchem
CAS No.: 87619-83-8
VCID: VC21336622
InChI: InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
SMILES: CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Molecular Formula: C25H35N3O6
Molecular Weight: 473.6 g/mol

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide

CAS No.: 87619-83-8

VCID: VC21336622

Molecular Formula: C25H35N3O6

Molecular Weight: 473.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide - 87619-83-8

Description

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide, also known as Atenolol Related Compound F, is a chemical compound with the CAS number 87619-83-8. It is primarily recognized as an impurity associated with Atenolol, a cardioselective β-adrenergic blocker used in the treatment of hypertension and certain heart-related conditions.

Uses and Preparation

The compound is used primarily as a reference material in the quality control of Atenolol. It is not used as a therapeutic agent but serves as a marker to ensure the purity of Atenolol during its production. The preparation of this compound involves complex organic synthesis techniques, typically involving the reaction of appropriate precursors to form the desired structure.

Safety and Handling

Handling of this compound requires caution due to its potential hazards. It is classified with a GHS07 warning symbol, indicating a need for caution. The hazard statements include H302, indicating harmful if swallowed. Precautionary statements advise against ingestion and recommend proper handling and disposal procedures (P264-P270-P301+P312-P330-P501).

CAS No. 87619-83-8
Product Name 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
Molecular Formula C25H35N3O6
Molecular Weight 473.6 g/mol
IUPAC Name 2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide
Standard InChI InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
Standard InChIKey SYUQLMYOHVGLTC-UHFFFAOYSA-N
SMILES CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Canonical SMILES CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Appearance White Solid
Melting Point 161-163°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4,4’-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide; 2,2'-(4,4'-(3,3'-(isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy)bis(4,1-phenylene))diacetaMide; Atenolol Related Compound D; (N-Isopropyl-N,N-bis{3-[4-(2-amino-
PubChem Compound 624265
Last Modified Aug 15 2023

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